molecular formula C13H11FN2O B2862391 N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide CAS No. 1788756-21-7

N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide

Cat. No. B2862391
CAS RN: 1788756-21-7
M. Wt: 230.242
InChI Key: VQFHMVYEDWSXMO-UHFFFAOYSA-N
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Description

“N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals . The compound also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-methylpyridine derivative with 4-fluorophenylcarboxylic acid or a derivative thereof . The exact conditions would depend on the specific reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with a carboxamide group linked to a 4-fluorophenyl group . The exact geometry would depend on the specific electronic and steric interactions in the molecule .


Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially undergo a variety of reactions, including electrophilic and nucleophilic substitutions . The presence of the carboxamide group could also allow for reactions involving the carbonyl or the amide nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure . For example, the presence of the fluorine atom could affect its lipophilicity and therefore its absorption and distribution in the body .

Scientific Research Applications

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives similar to N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide have been synthesized and evaluated for their biological activity. For instance, the compound BMS-777607, a Met kinase inhibitor with a structure related to N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide, demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model, highlighting its potential in cancer therapy (Schroeder et al., 2009).

Neuroimaging and Diagnostic Applications

Another application is in neuroimaging, where derivatives of N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide have been explored as potential radioligands for PET imaging. Specifically, compounds labeled with carbon-11 were synthesized for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo, which is crucial for studying neurological disorders (Matarrese et al., 2001).

Antitumor and Cytotoxic Activity

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which are structurally related to N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide, have shown potent cytotoxicity against various cancer cell lines. This suggests their potential as lead compounds for the development of new anticancer drugs (Deady et al., 2005).

Fluorescence-Conjugated Applications

Fluorescence-conjugated derivatives of N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide, specifically Py-Im polyamide–fluorophore conjugates, have been developed for sequence-specific DNA binding. These conjugates can be utilized in biological imaging and in studying the interactions between synthetic molecules and DNA, providing insights into gene regulation and the potential for therapeutic interventions (Vaijayanthi et al., 2012).

Antibacterial Applications

In the field of antibacterial research, a novel 8-chloroquinolone derivative with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, structurally related to N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide, exhibited extremely potent activities against both Gram-positive and Gram-negative bacteria. This finding emphasizes the potential of such compounds in developing new antibacterial agents (Kuramoto et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

N-(4-fluorophenyl)-2-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-9-12(3-2-8-15-9)13(17)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFHMVYEDWSXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide

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